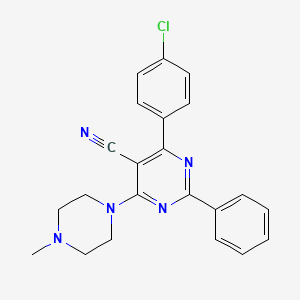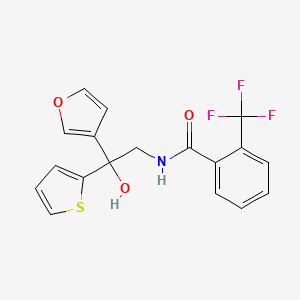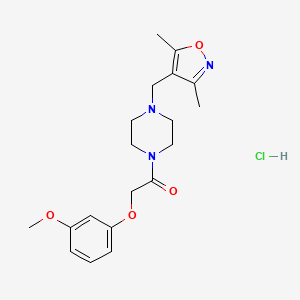![molecular formula C24H19ClN2O4S B2380070 2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1115876-57-7](/img/structure/B2380070.png)
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide, also known as BSQA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Properties :
- A study by Ghosh et al. (2008) demonstrated the therapeutic efficacy of a similar anilidoquinoline derivative in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for viral neurological disorders (Ghosh et al., 2008).
Antitumor Activity :
- Al-Suwaidan et al. (2016) synthesized and evaluated a series of quinazolinone analogues for their antitumor activity. They discovered compounds with broad-spectrum antitumor activity, which were more potent than the positive control 5-FU. This research underscores the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Radiomodulatory Effect :
- Soliman et al. (2020) studied the radiomodulatory effect of a new quinazolinone derivative that showed potential as an antioxidant and radiomodulatory agent. It induced the antioxidant enzyme NQO1, reduced gamma radiation damage, and enhanced survival in irradiated mice (Soliman et al., 2020).
Antimicrobial Properties :
- Patel et al. (2011) prepared new quinazolinone derivatives and evaluated their antimicrobial activity. Certain compounds exhibited good activity against various bacteria and fungi, suggesting the utility of these compounds in antimicrobial therapies (Patel et al., 2011).
Nonlinear Optical Properties :
- Ruanwas et al. (2010) synthesized quinolinium compounds and studied their nonlinear optical absorption. They found that some samples are potential candidates for optical limiting applications, highlighting the use of quinazolinone derivatives in the field of photonics (Ruanwas et al., 2010).
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c25-20-12-6-4-9-18(20)15-26-23(28)16-27-21-13-7-5-8-17(21)14-22(24(27)29)32(30,31)19-10-2-1-3-11-19/h1-14H,15-16H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDLHWXVKSQLFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)




![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)

![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)